![molecular formula C11H11BrO2 B1528751 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1483329-91-4](/img/structure/B1528751.png)
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Descripción general
Descripción
“1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . This compound has a bromobenzyl group attached to the cyclopropane ring, and a carboxylic acid group attached to one of the carbons of the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, a bromobenzyl group, and a carboxylic acid group . The exact 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” include a molecular weight of 255.11 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Structure-Activity Studies
This compound has been used in structure-activity studies of small carboxylic acids (SCAs). These studies help understand the relationship between the chemical structure of a compound and its biological activity, which is crucial for drug design and discovery .
Identification of Selective Ligands
It has also been utilized in identifying selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3). Ligands that can selectively bind to these receptors are important for developing new therapeutic agents .
Synthesis of Cyclopropanes
The compound is likely involved in the synthesis of cyclopropanes, which are valuable in medicinal chemistry due to their presence in many biologically active molecules .
Safety and Hazards
The safety information for “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCLJFZUGUWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



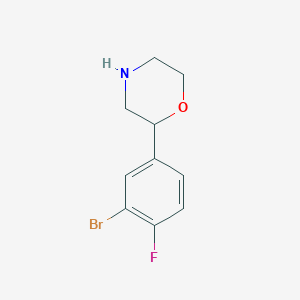

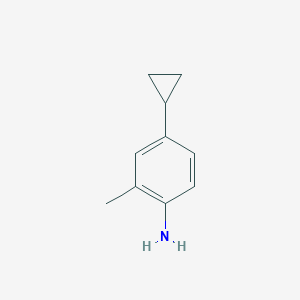
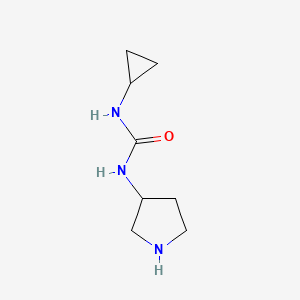
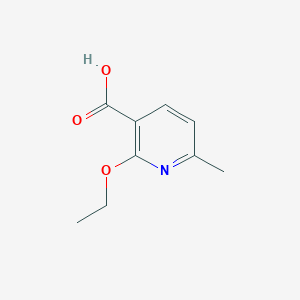

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)


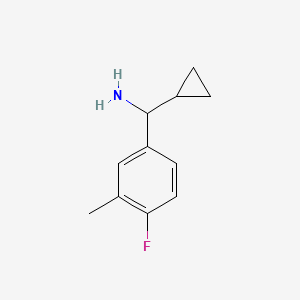
![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)
